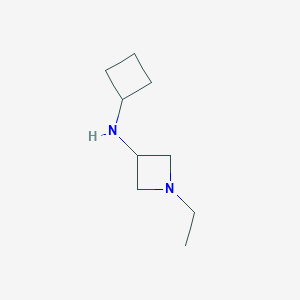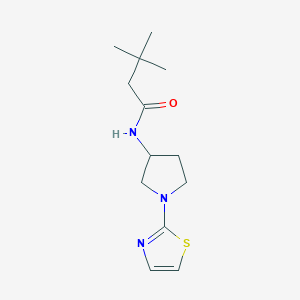
N-Cyclobutyl-1-ethylazetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Cyclobutyl-1-ethylazetidin-3-amine” is a chemical compound with the CAS Number: 1858683-56-3. It has a molecular weight of 154.26 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H18N2/c1-2-11-6-9(7-11)10-8-4-3-5-8/h8-10H,2-7H2,1H3 . This code represents the molecular structure of the compound.Applications De Recherche Scientifique
Antimycobacterial Activity
One notable application of compounds related to N-Cyclobutyl-1-ethylazetidin-3-amine is their antimycobacterial activity. For instance, novel compounds synthesized for targeting multidrug-resistant Mycobacterium tuberculosis showed significant in vitro and in vivo activities. The study emphasizes the compound's effectiveness against both standard and drug-resistant strains, showcasing its potential in addressing tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
Synthesis and Bioconjugation Techniques
Research also delves into synthesis methodologies and bioconjugation techniques, where this compound-related structures have been utilized. For example, the copper-catalyzed cycloaddition reaction between azides and alkynes has been employed to make rapid and reliable covalent connections to proteins, suggesting its utility as a general bioconjugation method. This technique underscores the compound's relevance in creating bioconjugates for various applications, including drug development and molecular biology (Wang et al., 2003).
Antidepressant and Antiallergic Properties
Additional research highlights the potential antidepressant and antiallergic properties of compounds structurally related to this compound. The synthesis of novel derivatives has been shown to exert potent antiallergic activity, indicating the chemical scaffold's versatility in designing new therapeutic agents (Georgiev, Mack, Walter, Radov, & Baer, 1987).
Enzymatic C(sp3)-H Amination
Furthermore, enzymatic C(sp3)-H amination processes involving related compounds have been explored to yield oxazolidinones via intramolecular nitrene C–H insertion reactions. This research opens up new avenues for the functionalization of organic molecules, offering insights into the development of novel synthesis pathways and the exploration of enzymatic reactions for organic synthesis (Singh, Kolev, Sutera, & Fasan, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclobutyl-1-ethylazetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-11-6-9(7-11)10-8-4-3-5-8/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTNKFJVJRFOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858683-56-3 |
Source


|
| Record name | N-cyclobutyl-1-ethylazetidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)


![N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2871641.png)
![4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2871642.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2871644.png)
![5-(5-Fluoropyrimidin-4-yl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2871647.png)
![Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride](/img/structure/B2871648.png)
![2-chloro-6-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871651.png)
![6-[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2871652.png)
![4-{3-[1-(Prop-2-yn-1-yl)piperidin-4-yl]propyl}morpholine](/img/structure/B2871655.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2871656.png)
